molecular formula C18H16ClN3OS B2657412 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 688337-13-5

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2657412
CAS RN: 688337-13-5
M. Wt: 357.86
InChI Key: QJQVMJSGMOLKBL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .


Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using techniques such as FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (also known as HMS1419B19, ZINC03852680, IFLab1_002505, or 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide), focusing on six unique applications:

Antiviral Applications

This compound has shown potential in antiviral research, particularly against viruses such as the tobacco mosaic virus (TMV). The presence of the imidazole ring and the chlorophenyl group contributes to its antiviral properties, making it a candidate for further studies in developing antiviral agents .

Antifungal Properties

Research indicates that compounds with similar structures exhibit significant antifungal activity. The imidazole moiety is known for its ability to inhibit fungal growth, suggesting that this compound could be explored for antifungal applications, especially in agricultural settings to protect crops from fungal infections .

Anticancer Potential

The structural features of this compound, including the imidazole and chlorophenyl groups, are associated with anticancer activity. Studies have shown that similar compounds can inhibit the growth of tumor cells, making this compound a promising candidate for cancer research .

Antibacterial Activity

Compounds containing imidazole rings are often investigated for their antibacterial properties. This compound could be studied for its effectiveness against various bacterial strains, potentially leading to the development of new antibacterial agents .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties. Imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases and conditions .

Neuroprotective Effects

Research on similar compounds has indicated potential neuroprotective effects. The imidazole ring is a common feature in neuroprotective agents, suggesting that this compound could be explored for its ability to protect neural cells from damage .

Herbicidal Properties

Given the structural similarities to known herbicidal compounds, this compound could be investigated for its potential use in agriculture as a herbicide. Its ability to inhibit the growth of unwanted plants could make it a valuable tool in crop management .

Photoluminescent Applications

The compound’s unique structure may also lend itself to photoluminescent applications. Compounds with imidazole rings are often studied for their fluorescence properties, which can be useful in various technological applications, including sensors and imaging .

These applications highlight the diverse potential of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

Molecules Journal SpringerLink SpringerOpen

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their specific structure and the target they interact with. For instance, some imidazole derivatives were found to have antimicrobial activity, and their mechanism of action was studied using in silico studies .

Safety and Hazards

The safety and hazards of imidazole compounds can vary greatly depending on their specific structure. It’s always important to refer to the specific safety data sheet for each compound .

Future Directions

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of research . Imidazole compounds, due to their broad range of chemical and biological properties, are considered important in the discovery of innovative drugs .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQVMJSGMOLKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

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